Lipophilicity (LogP) Differentiation: Enhanced Compound Partitioning vs. 4-Bromo-1-methyl-1H-pyrazole
4-Bromo-1-ethyl-1H-pyrazole exhibits a computed LogP of 1.67 , which is 0.45-0.49 LogP units higher than that of its closest N-alkyl analog, 4-bromo-1-methyl-1H-pyrazole (LogP = 1.18-1.22) [1]. This increase in lipophilicity corresponds to a theoretical ~2.8-fold increase in octanol-water partition coefficient, indicating significantly enhanced membrane permeability. The structural basis for this difference is the replacement of the methyl group with a more lipophilic ethyl group at the N1 position .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.67 (computed) |
| Comparator Or Baseline | 4-Bromo-1-methyl-1H-pyrazole: 1.18-1.22 (computed) |
| Quantified Difference | ΔLogP = +0.45 to +0.49 units |
| Conditions | Computed values from standard algorithms; consistent across multiple sources |
Why This Matters
Higher LogP can improve passive membrane permeability and oral absorption, making the ethyl analog a more suitable candidate for lead optimization programs targeting intracellular or CNS targets.
- [1] Chembase. (n.d.). 4-Bromo-1-methyl-1H-pyrazole. Molecule Details. LogP: 1.213. View Source
